(S)- vs (R)-1-(4-Chlorophenyl)ethanol: Direct Comparison of Physical and Chiroptical Properties
The (S)- and (R)-enantiomers of 1-(4-chlorophenyl)ethanol exhibit clearly distinguishable physical properties, which are essential for identity verification and purity assessment. According to a direct comparison of technical datasheets from a major vendor, the (S)-enantiomer has a specific optical rotation of [α]20/D -48.0° (c = 1 in chloroform) and a density of 1.175 g/mL at 25 °C . In contrast, the (R)-enantiomer has an optical rotation of [α]20/D +39° (c = 1 in chloroform) and a significantly higher density of 1.322 g/mL at 25 °C . This represents an absolute difference of 87° in optical rotation and a density increase of 12.5% for the (R)-enantiomer. These quantifiable differences underscore that the enantiomers are not interchangeable and must be procured and handled as distinct chemical entities.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | -48.0° (c = 1 in chloroform) |
| Comparator Or Baseline | (R)-1-(4-chlorophenyl)ethanol: +39° (c = 1 in chloroform) |
| Quantified Difference | Absolute difference of 87° |
| Conditions | c = 1 in chloroform, 20 °C |
Why This Matters
This stark difference in optical rotation is the primary method for verifying enantiomeric identity and ensuring that the correct chiral synthon is used, preventing costly synthetic errors.
